2,4-dichlorobenzenesulfonic Acid
Overview
Description
2,4-dichlorobenzenesulfonic Acid is a useful research compound. Its molecular formula is C6H4Cl2O3S and its molecular weight is 227.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Overview of 2,4-D Toxicology and Mutagenicity
2,4-Dichlorophenoxyacetic acid (2,4-D) is commonly used in agricultural and urban activities for pest control. Studies have focused on its toxicity, mutagenicity, and the effects on non-target species, particularly aquatic ones. Research trends indicate a future focus on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Methods for Removing 2,4-D from Contaminated Water
Various methods have been developed for removing 2,4-D from contaminated water sources, including advanced technological solutions. However, water contamination by 2,4-D remains a significant problem, and further research is needed for more efficient removal strategies (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
3. Molecular Action Mode of 2,4-D as a Herbicide
2,4-D, used as a herbicide for over 60 years, mimics natural auxin at the molecular level and causes abnormal growth, senescence, and plant death in dicots. Understanding its molecular action mode is crucial for developing effective agricultural strategies (Song, 2014).
4. Enhancing Phytoremediation with Bacterial Endophytes
Bacterial endophytes can enhance the phytoremediation of herbicide-contaminated substrates. Inoculating plants with these bacteria increases their capacity to remove 2,4-D from the soil and prevents accumulation in aerial tissues, presenting a viable approach for reducing toxic herbicide residues (Germaine et al., 2006).
5. NiO Catalyzed Degradation of 2,4-D with Ozone
Nickel oxide (NiO) significantly improves the degradation and mineralization of 2,4-D when used with ozone. Understanding the role of NiO as a catalyst and identifying the degradation byproducts can aid in the development of more effective treatments for 2,4-D contamination (Rodríguez et al., 2013).
6. Environmental Impact and Fate of 2,4-D
The environmental fate and behavior of 2,4-D, including its ecotoxicological effects on aquatic life, plants, and humans, need to be critically evaluated. As it is widely used, its detection in various environments and potential lethal effects on non-target organisms require further investigation (Islam et al., 2017).
Mechanism of Action
Target of Action
The compound is a derivative of dichlorobenzene and is used in various industrial and research applications
Mode of Action
It is known that the compound is soluble in water and organic solvents, which suggests it could interact with a variety of biological targets. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
It’s known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are degraded by bacteria through pathways involving α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,4-D degradation pathway
Pharmacokinetics
Its solubility in water and organic solvents suggests it could be readily absorbed and distributed in biological systems. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
It’s known that similar compounds can have significant effects on microbial communities . For example, exposure to environmental microplastics and the herbicide 2,4-D can cause significant changes in the metabolome and microbial community structure in the gut of earthworms
Action Environment
It’s known that environmental factors can significantly influence the degradation and effects of similar compounds . For example, the degradation of 2,4-D by bacteria can be influenced by factors such as pH, temperature, and the presence of other substances . It’s likely that similar factors could influence the action of 2,4-dichlorobenzenesulfonic acid, but more research is needed to confirm this.
Properties
IUPAC Name |
2,4-dichlorobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCLCNSGDHVFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562100 | |
Record name | 2,4-Dichlorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-62-1 | |
Record name | 2,4-Dichlorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.